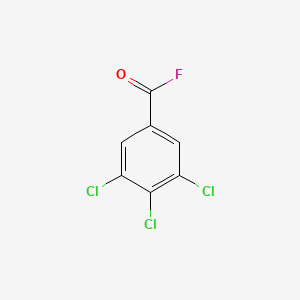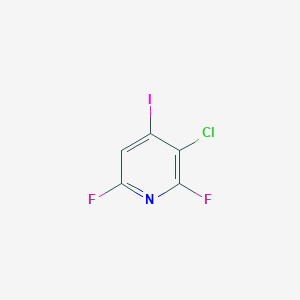
11-Methacryloyloxyundecylphosphonic acid
Descripción general
Descripción
11-Methacryloyloxyundecylphosphonic acid is a specialized organophosphorus compound with the molecular formula C₁₅H₂₉O₅P. It is characterized by the presence of a methacryloyloxy group attached to an undecyl chain, which is further bonded to a phosphonic acid group. This compound is primarily used as a coupling agent to create polymerizable surfaces, making it valuable in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methacryloyloxyundecylphosphonic acid typically involves the esterification of 11-hydroxyundecylphosphonic acid with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is refluxed in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. The final product is purified using techniques like recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
11-Methacryloyloxyundecylphosphonic acid undergoes various chemical reactions, including:
Polymerization: The methacryloyloxy group can participate in free-radical polymerization, forming polymers with unique properties.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, yielding 11-hydroxyundecylphosphonic acid and methacrylic acid.
Substitution: The phosphonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: 11-Hydroxyundecylphosphonic acid and methacrylic acid.
Substitution: Various phosphonate esters and derivatives.
Aplicaciones Científicas De Investigación
11-Methacryloyloxyundecylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and create polymerizable interfaces.
Biology: Employed in the development of biomaterials and surface coatings for biomedical devices.
Medicine: Investigated for its potential in drug delivery systems and as a component in dental materials.
Mecanismo De Acción
The primary mechanism of action of 11-Methacryloyloxyundecylphosphonic acid involves its ability to form strong covalent bonds with various substrates through its phosphonic acid group. This bonding enhances the adhesion properties of surfaces, making them suitable for polymerization and other chemical modifications. The methacryloyloxy group allows for further polymerization, creating robust and durable materials .
Comparación Con Compuestos Similares
Similar Compounds
11-Hydroxyundecylphosphonic acid: Lacks the methacryloyloxy group, limiting its polymerization capabilities.
11-Phosphonoundecyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group, affecting its polymerization behavior.
Vinylphosphonic acid: Contains a vinyl group, offering different reactivity and applications.
Uniqueness
11-Methacryloyloxyundecylphosphonic acid is unique due to its dual functionality, combining the adhesive properties of phosphonic acids with the polymerizable nature of methacryloyloxy groups. This combination makes it highly versatile for creating polymerizable surfaces and enhancing the performance of various materials .
Propiedades
IUPAC Name |
11-(2-methylprop-2-enoyloxy)undecylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29O5P/c1-14(2)15(16)20-12-10-8-6-4-3-5-7-9-11-13-21(17,18)19/h1,3-13H2,2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDHARNGDKAQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















